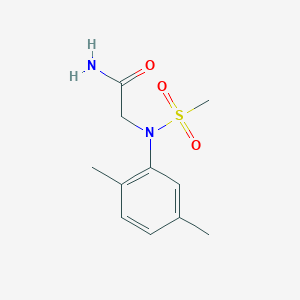

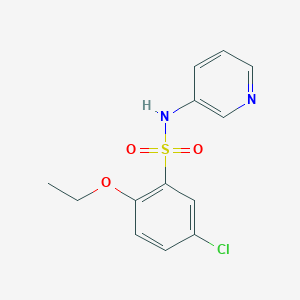

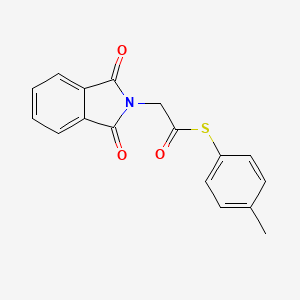

![molecular formula C15H18N2O2 B5717242 N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5717242.png)

N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

Synthesis Analysis

Quinoline compounds can be synthesized using several methods. Classical methods include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . More recent methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

The structure of quinoline consists of a benzene ring fused to a pyridine ring. This forms a double-ring structure with a nitrogen atom in one of the rings .Chemical Reactions Analysis

Quinoline and its derivatives participate in a variety of chemical reactions. They can undergo electrophilic substitution reactions, nucleophilic substitution reactions, and oxidation and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific quinoline derivative would depend on its exact structure. In general, quinoline is a colorless liquid at room temperature and has a strong, unpleasant odor .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antimalarial Agents

Quinoline derivatives have a storied history in the treatment of malaria. Chloroquine, one of the most well-known antimalarial drugs, is a classic example of a quinoline-based compound. The structure of “N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide” suggests potential as an antimalarial agent, where modifications to the quinoline moiety could enhance efficacy and reduce resistance .

Synthetic Organic Chemistry: Catalysts and Reagents

In synthetic organic chemistry, quinoline derivatives serve as catalysts and reagents. They can facilitate various chemical reactions, including the synthesis of complex organic molecules. The hydroxy-quinolinyl moiety could act as a ligand, binding to metals and influencing reaction pathways .

Industrial Chemistry: Material Science

Quinolines are also utilized in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The specific compound could be investigated for its electronic properties and potential use in electronic devices .

Green Chemistry: Sustainable Synthesis

The demand for greener and more sustainable chemical processes has led to the exploration of quinoline derivatives in green chemistry. They can be synthesized using environmentally friendly methods, such as solvent-free conditions or renewable catalysts. The compound’s synthesis could be optimized to adhere to green chemistry principles .

Pharmacology: Drug Design

Quinoline derivatives are prominent in drug design due to their pharmacological properties. They can interact with various biological targets, leading to potential therapeutic applications beyond antimalarial treatment, such as anticancer or anti-inflammatory drugs .

Biochemistry: Enzyme Inhibition

In biochemistry, quinolines can act as enzyme inhibitors, disrupting the activity of enzymes involved in disease processes. “N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide” could be studied for its inhibitory effects on specific enzymes, offering a pathway to novel treatments .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N,2-dimethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-10(2)15(19)17(3)9-12-8-11-6-4-5-7-13(11)16-14(12)18/h4-8,10H,9H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJNPWWVLNMPOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N(C)CC1=CC2=CC=CC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2-dimethyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

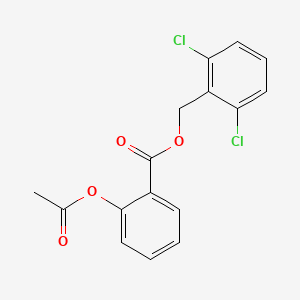

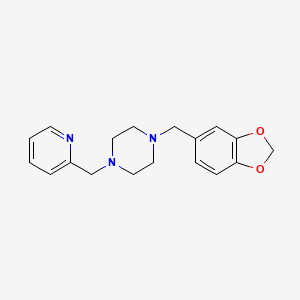

![4-chloro-N'-[(4-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5717165.png)

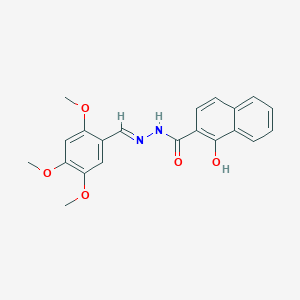

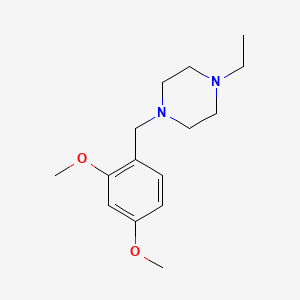

![N-[2-(2-{[5-methyl-2-(methylthio)-3-thienyl]methylene}hydrazino)-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5717171.png)

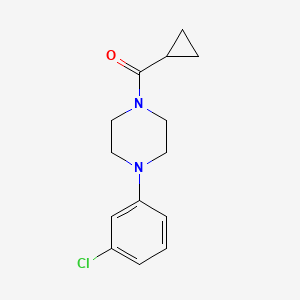

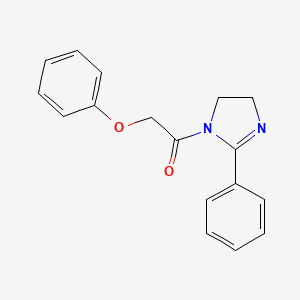

![1-cyclohexyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5717185.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B5717234.png)

![methyl 4-methyl-2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B5717246.png)